K2-B4-3e

BRD4 degradation PROTAC KLHDC2 ligase

BRD4 degradation studies relying solely on VHL- or CRBN-based PROTACs risk ligase-dependent artifacts and confounding off-target effects. K2-B4-3e addresses this by recruiting the KLHDC2 (CUL2) E3 ligase, an orthogonal mechanism enabling cross-validation of BRD4 dependency across independent E3 ligase systems. • DC50: 66 nM in cellular assays - exceeds dBET1 potency (EC50 430 nM) • Validated cross-species: Human PC-3 & mouse A20 cells at 1 μM • CRL-dependent: Degradation fully abrogated by MLN4924 co-treatment • Custom synthesis available; ≥98% purity (HPLC); ambient shipping

Molecular Formula C53H64ClN9O7S
Molecular Weight 1006.6 g/mol
Cat. No. B12385837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK2-B4-3e
Molecular FormulaC53H64ClN9O7S
Molecular Weight1006.6 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC2=C(CN(CC2)C(=O)OCCC3CCN(CC3)CC4CCN(CC4)C(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)N(C1=O)C9=CN(C(=O)C=C9)CC(=O)OC
InChIInChI=1S/C53H64ClN9O7S/c1-7-32(2)42-26-39-18-24-60(30-44(39)63(51(42)67)41-12-13-45(64)61(29-41)31-47(66)69-6)53(68)70-25-19-36-14-20-58(21-15-36)28-37-16-22-59(23-17-37)46(65)27-43-50-57-56-35(5)62(50)52-48(33(3)34(4)71-52)49(55-43)38-8-10-40(54)11-9-38/h8-13,26,29,32,36-37,43H,7,14-25,27-28,30-31H2,1-6H3/t32?,43-/m0/s1
InChIKeyTWKRNUGTUNFDHS-INYKVJDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K2-B4-3e: A KLHDC2-Recruiting BRD4 PROTAC with Reported DC50 of 66 nM


K2-B4-3e is a heterobifunctional proteolysis-targeting chimera (PROTAC) that degrades the BRD4 protein via recruitment of the KLHDC2 E3 ubiquitin ligase [1]. The compound comprises a BRD4-binding warhead conjugated via a linker to a KLHDC2-recruiting ligand [2]. A primary degradation DC50 of 66 nM has been reported in cellular assays, and endogenous BRD4 degradation activity has been characterized across multiple cell lines including PC-3 (prostate cancer) and A20 (mouse B-cell lymphoma) [2][3].

Why K2-B4-3e Cannot Be Substituted by VHL-Based or CRBN-Based BRD4 PROTACs


BRD4 PROTACs recruiting different E3 ligases exhibit distinct degradation kinetics, ternary complex formation dynamics, and off-target profiles due to varying cellular expression levels, localization patterns, and substrate accessibility of the recruited ligase [1]. K2-B4-3e recruits KLHDC2, a Cullin 2 (CUL2)-based E3 ligase, whereas widely used comparators such as MZ1 recruit VHL and dBET1 recruits CRBN [2][3]. KLHDC2 exhibits a distinct cellular localization profile and substrate degron recognition motif relative to VHL and CRBN, which can result in differential degradation efficiency across cell types and potentially reduced degradation of unintended neosubstrates [1][2]. Direct substitution of K2-B4-3e with a VHL- or CRBN-based BRD4 PROTAC without revalidation would introduce uncontrolled variables in degradation kinetics and ligase-dependent biology [1].

Quantitative Differentiation Evidence for K2-B4-3e vs. In-Class BRD4 PROTACs


BRD4 Degradation Potency: K2-B4-3e (DC50 = 66 nM) vs. dBET1 (EC50 = 430 nM)

K2-B4-3e induces BRD4 degradation with a reported DC50 of 66 nM in cellular assays [1]. In contrast, the CRBN-based BRD4 PROTAC dBET1 exhibits an EC50 of 430 nM for BRD4 degradation [2]. This represents an approximately 6.5-fold difference in degradation potency under the respective assay conditions.

BRD4 degradation PROTAC KLHDC2 ligase

Cross-Cell Line Endogenous BRD4 Degradation Profile of K2-B4-3e at 1 μM

K2-B4-3e at 1 μM induces near-complete endogenous BRD4 degradation across multiple cell lines after 24-hour treatment, including human PC-3 prostate cancer cells and mouse A20 B-lymphoma cells, as demonstrated by immunoblot analysis [1]. In mouse A20 cells, K2-B4-3e induced greater degradation of endogenous BRD4 compared to other KLHDC2-based PROTACs in the series (K2-B4-4, K2-B4-6, K2-B4-7, K2-B4-8) at the same concentration of 1 μM [1].

endogenous BRD4 degradation cell line panel immunoblot

Mechanistic Validation: K2-B4-3e Degradation Is Neddylation-Dependent

Co-treatment with 1 μM MLN4924, a NEDD8-activating enzyme (NAE) inhibitor that blocks Cullin-RING ligase activity, completely abrogated K2-B4-3e-mediated BRD4 degradation in PC-3 cells [1]. This confirms that degradation proceeds via KLHDC2-CUL2 E3 ligase engagement and requires neddylation-dependent activation of the Cullin scaffold [1].

mechanism of action Cullin-RING ligase MLN4924

E3 Ligase Recruitment Profile: KLHDC2-Based Ternary Complex Formation

SPR analysis demonstrated that K2-B4-3 (structurally related KLHDC2-based PROTAC) forms a robust ternary complex between BRD4 and KLHDC2, with complex formation efficiency dependent on KLHDC2 recruitment [1]. In contrast, VHL-based BRD4 PROTACs such as MZ1 and ARV-771 recruit VHL [2], while CRBN-based degraders like dBET1 recruit CRBN [3].

ternary complex SPR E3 ligase

Optimal Research Applications for K2-B4-3e Based on Quantified Differentiation


BRD4 Degradation Studies Requiring High Potency (Sub-100 nM DC50)

K2-B4-3e is suitable for cellular BRD4 degradation experiments where a DC50 of 66 nM has been reported [1]. This potency exceeds that of the CRBN-based comparator dBET1 (EC50 = 430 nM) [2], enabling effective target engagement at lower compound concentrations and potentially reducing off-target liabilities in sensitive cell-based assays.

Cross-Species BRD4 Degradation in Human and Mouse Cell Models

K2-B4-3e has been validated for endogenous BRD4 degradation in both human (PC-3) and mouse (A20) cell lines at 1 μM, with superior activity within its analog series [1]. This cross-species activity supports its use in translational research bridging human cell line studies with mouse in vivo models, pending additional in vivo characterization.

Cullin-RING Ligase (CRL) Neddylation-Dependent Degradation Studies

The degradation activity of K2-B4-3e is fully abrogated by co-treatment with the NAE inhibitor MLN4924 [1], confirming CRL-dependence. This provides a validated positive control for studies investigating CRL-mediated degradation pathways and a well-characterized negative control condition (1 μM MLN4924 co-treatment) for demonstrating on-target E3 ligase engagement.

Orthogonal E3 Ligase Validation in BRD4 Dependency Studies

K2-B4-3e recruits KLHDC2 (CUL2-based), offering a distinct ligase mechanism compared to widely used VHL-based (MZ1, ARV-771) and CRBN-based (dBET1) BRD4 PROTACs [1][2]. This orthogonal ligase recruitment enables researchers to differentiate BRD4 degradation effects from ligase-specific artifacts and to validate target dependency across independent E3 ligase systems.

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